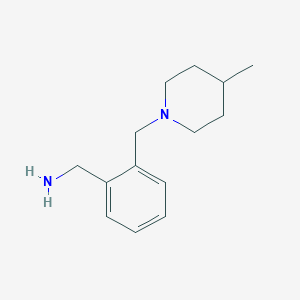

(2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine

CAS No.: 923688-51-1

Cat. No.: VC6084557

Molecular Formula: C14H22N2

Molecular Weight: 218.344

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923688-51-1 |

|---|---|

| Molecular Formula | C14H22N2 |

| Molecular Weight | 218.344 |

| IUPAC Name | [2-[(4-methylpiperidin-1-yl)methyl]phenyl]methanamine |

| Standard InChI | InChI=1S/C14H22N2/c1-12-6-8-16(9-7-12)11-14-5-3-2-4-13(14)10-15/h2-5,12H,6-11,15H2,1H3 |

| Standard InChI Key | NBBLXVUSEVKIBE-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)CC2=CC=CC=C2CN |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Descriptors

The IUPAC name for this compound is [2-[(4-methylpiperidin-1-yl)methyl]phenyl]methanamine, reflecting its biphenyl-piperidine hybrid structure . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 923688-51-1 | |

| Molecular Formula | ||

| Molecular Weight | 218.34 g/mol | |

| SMILES Notation | CC1CCN(CC1)CC2=CC=CC=C2CN | |

| InChIKey | NBBLXVUSEVKIBE-UHFFFAOYSA-N |

The piperidine ring introduces a nitrogen atom at position 1, while the methyl group at position 4 enhances lipophilicity, potentially influencing blood-brain barrier permeability .

Stereochemical and Conformational Features

The compound’s 3D conformation, as modeled in PubChem , shows a planar phenyl ring connected via a methylene bridge to a chair-configured piperidine ring. This arrangement creates a rigid scaffold that may favor interactions with biological targets such as G protein-coupled receptors or enzymatic active sites.

Synthesis and Purification Strategies

Synthetic Pathways

Although no explicit protocol for this compound is published, analogous piperidine-containing molecules are typically synthesized through multi-step alkylation and reductive amination . A plausible route involves:

-

Alkylation of 4-methylpiperidine with 2-(bromomethyl)benzaldehyde to form the piperidinylmethyl-phenyl intermediate.

-

Reductive amination of the aldehyde group to introduce the methanamine moiety, using reagents like sodium cyanoborohydride.

Purification Challenges

Recrystallization remains critical for isolating high-purity product. Patent WO2020212268A1 describes a method for structurally similar compounds using alcoholic solvents (e.g., isopropyl alcohol) or solvent mixtures (methanol/methyl-tert-butyl ether) to precipitate impurities. For this compound, analogous techniques may resolve regioisomers or byproducts from incomplete alkylation.

Physicochemical Properties

Solubility and Partitioning

Experimental solubility data are unavailable, but computational models predict moderate lipophilicity (clogP ≈ 2.8) due to the piperidine’s methyl group and aromatic system. This suggests preferential solubility in organic solvents like dichloromethane or ethanol, with limited aqueous solubility at physiological pH.

Stability Profile

The secondary amine and benzylic positions are potential sites for oxidative degradation. Accelerated stability studies under varying pH and temperature conditions are needed to confirm shelf-life and storage requirements.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume